Methanol

Description

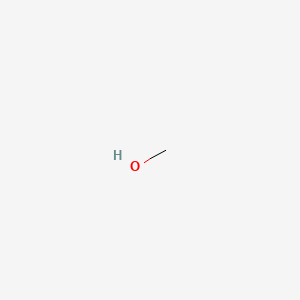

Structure

3D Structure

Properties

IUPAC Name |

methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O, Array, CH3OH | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | methanol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methanol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3 | |

| Record name | Methanol, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77810-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, hexamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146109-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146109-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66794-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42845-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021731 | |

| Record name | Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

32.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor. | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79 | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11 | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

In addition to water, typical impurities include acetone and ethanol. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

67-56-1 | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methanol-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4S76JWI15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F | |

| Record name | METHANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3874 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL ALCOHOL (METHANOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/474 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanol (B129727) (CH₃OH), the simplest aliphatic alcohol, is a fundamental building block in organic synthesis and a widely utilized solvent in research and industry.[1] Its unique physicochemical properties, stemming from its small size, polarity, and ability to engage in hydrogen bonding, make it a versatile reagent and medium for a vast array of chemical transformations. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, with a focus on quantitative data and detailed experimental methodologies relevant to professionals in the scientific community.

Molecular Structure and Properties

This compound possesses a simple molecular structure consisting of a methyl group bonded to a hydroxyl group. The carbon atom is sp³ hybridized, resulting in a tetrahedral geometry around it.[2] The C-O-H bond angle is approximately 108.9°, slightly less than the ideal tetrahedral angle due to the presence of lone pairs on the oxygen atom.[3]

The significant difference in electronegativity between the oxygen and hydrogen atoms (3.44 and 2.20 on the Pauling scale, respectively) creates a highly polar O-H bond.[4] This polarity, along with the C-O bond polarity, results in a net molecular dipole moment, making this compound a polar protic solvent.[4] This polarity and the presence of the hydroxyl group are the primary determinants of its physical and chemical properties.

Table 1: Molecular and Structural Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CH₃OH | [5] |

| Molar Mass | 32.04 g/mol | [6] |

| C-O Bond Length | 1.427 Å | [2][7] |

| O-H Bond Length | 0.956 Å | [3][7] |

| C-H Bond Length | 1.096 Å | [2][7] |

| C-O-H Bond Angle | 108.9° | [3][8] |

| H-C-H Bond Angle | ~109.5° | [2] |

| Dipole Moment | 1.69 - 1.70 D | [1][9] |

Physicochemical Properties

The physical properties of this compound are largely dictated by the strong intermolecular hydrogen bonds formed between the hydroxyl group of one molecule and the lone pair of electrons on the oxygen atom of a neighboring molecule.[10][11] These interactions are responsible for its relatively high boiling point and miscibility with water.

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Pressure | Reference(s) |

| Boiling Point | 64.7 °C | - | 1 atm | [1][12] |

| Melting Point | -97.6 °C | - | 1 atm | [1] |

| Density | 0.792 g/cm³ | 20 | 1 atm | [1] |

| Vapor Pressure | 13.02 kPa | 20 | - | [1] |

| Viscosity | 0.59 mPa·s | 20 | - | [1] |

| Surface Tension | 22.6 mN/m | 20 | - | [13] |

| Refractive Index (n_D) | 1.3288 | 20 | - | [1] |

| pKa | 15.5 | 25 | - | [14] |

| Flash Point | 11 °C | - | - | [15] |

| Autoignition Temperature | 464 °C | - | - | [15] |

Chemical Reactivity and Key Reactions

This compound's reactivity is centered around its hydroxyl group and, to a lesser extent, the C-H bonds of the methyl group. It can act as a nucleophile, an electrophile (after protonation of the hydroxyl group), and a weak acid.

Major Classes of Reactions:

-

Combustion: this compound burns readily in the presence of oxygen to produce carbon dioxide and water.[5]

-

2 CH₃OH + 3 O₂ → 2 CO₂ + 4 H₂O

-

-

Oxidation: Mild oxidation of this compound yields formaldehyde, which can be further oxidized to formic acid and ultimately carbon dioxide.[5][16]

-

CH₃OH + [O] → H₂CO + H₂O

-

-

Esterification: In the presence of an acid catalyst, this compound reacts with carboxylic acids to form methyl esters (Fischer esterification).[5][16]

-

RCOOH + CH₃OH ⇌ RCOOCH₃ + H₂O

-

-

Dehydration: Dehydration of this compound, typically using a strong acid catalyst, produces dimethyl ether.[17]

-

2 CH₃OH → CH₃OCH₃ + H₂O

-

-

Reaction with Active Metals: this compound reacts with active metals like sodium to form sodium methoxide (B1231860) and hydrogen gas.

-

2 CH₃OH + 2 Na → 2 CH₃ONa + H₂

-

This compound's core chemical logic.

Experimental Protocols

Determination of Boiling Point (Capillary Method)

This method is suitable for small quantities of liquid.

Materials:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Add a small amount of this compound (a few drops) to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the this compound.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Immerse the assembly in the Thiele tube, with the heat being applied to the side arm.

-

Heat the Thiele tube gently. As the temperature approaches the boiling point of this compound, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Boiling Point Determination Workflow.

Spectroscopic Analysis

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[10][18]

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).[10]

-

Transfer the solution to a standard 5 mm NMR tube.

Typical ¹H NMR Parameters:

Typical ¹³C NMR Parameters:

-

Number of scans: 1024-4096 (or more, depending on concentration)[10]

-

Relaxation delay: 2-5 seconds[10]

-

Pulse program: Proton-decoupled experiment[10]

Expected ¹H NMR Signals (in CDCl₃):

-

A quartet at ~3.49 ppm (hydroxyl proton, -OH). The multiplicity may vary or the peak may be broad due to exchange.

-

A doublet at ~1.23 ppm (methyl protons, -CH₃).

Expected ¹³C NMR Signal (in CDCl₃):

-

A single peak at ~49.9 ppm.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory.

-

Place a drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Key IR Absorption Bands:

-

O-H stretch: Strong, broad band around 3300 cm⁻¹ (due to hydrogen bonding).

-

C-H stretch: Medium to strong bands between 2800-3000 cm⁻¹.

-

C-O stretch: Strong band around 1030 cm⁻¹.

Sample Introduction:

-

For volatile liquids like this compound, direct injection via a heated probe or gas chromatography (GC) inlet is common.

Typical EI-MS Parameters:

-

Ionization Energy: 70 eV[19]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺·): m/z = 32

-

Base Peak: m/z = 31 ([M-H]⁺)

-

Other Fragments: m/z = 29 ([CHO]⁺), m/z = 15 ([CH₃]⁺)

This compound Analysis Pathway.

Conclusion

This guide has provided a detailed overview of the fundamental chemical properties and structural characteristics of this compound. The tabulated quantitative data offers a quick reference for key parameters, while the experimental protocols provide a practical foundation for laboratory work. A thorough understanding of these core principles is essential for the effective and safe utilization of this compound in research, development, and industrial applications.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. asdlib.org [asdlib.org]

- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. magritek.com [magritek.com]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. benchchem.com [benchchem.com]

- 11. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. agilent.com [agilent.com]

- 15. phys.chem.elte.hu [phys.chem.elte.hu]

- 16. Measuring the refractive index of a this compound - water mixture according to the wavelength | Photonics Letters of Poland [photonics.pl]

- 17. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

Synthesis Gas (Syngas) Production: The Foundation

An In-depth Technical Guide to the Industrial Synthesis of High-Purity Methanol (B129727)

For Researchers, Scientists, and Drug Development Professionals

This compound (CH₃OH) is a foundational solvent and chemical intermediate, indispensable in numerous industrial and pharmaceutical applications. For researchers, scientists, and drug development professionals, the quality of this compound is paramount, as impurities can significantly impact experimental outcomes, analytical accuracy, and the safety of final products. High-purity this compound, often meeting stringent pharmacopeial standards such as USP, BP, and EP, is manufactured through a sophisticated, multi-stage process designed to minimize contaminants.[1][2][3]

This technical guide provides a comprehensive overview of the core industrial processes for synthesizing high-purity this compound, from feedstock processing to final purification. It details the underlying chemical reactions, catalytic systems, and operational parameters that define modern this compound production.

The primary route to industrial this compound begins with the production of synthesis gas (syngas), a precisely controlled mixture of hydrogen (H₂), carbon monoxide (CO), and carbon dioxide (CO₂).[4] While various carbon-based feedstocks like coal and biomass can be used, natural gas is the most prevalent due to its cost-effectiveness and efficiency.[5]

Experimental Protocol: Steam-Methane Reforming (SMR)

The most common method for syngas production is Steam-Methane Reforming (SMR). In this process, natural gas (primarily methane, CH₄) and steam (H₂O) are passed over a nickel-based catalyst at high temperatures.[5][6]

Methodology:

-

Feed Pre-treatment: Natural gas is first desulfurized to prevent poisoning of the reforming and this compound synthesis catalysts.

-

Reforming: The purified gas is mixed with superheated steam in a specific steam-to-carbon ratio and fed into tubes packed with a nickel catalyst.[5]

-

Reaction: The tubes are heated externally to high temperatures, driving the endothermic reforming reaction. The primary reactions are:

-

Syngas Conditioning: The resulting syngas composition is adjusted, often through a secondary reforming step or by controlling the WGS reaction, to achieve the optimal stoichiometric ratio (H₂/CO) of just over 2 for this compound synthesis.[8]

Table 1: Typical Operating Conditions for Steam-Methane Reforming

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 1,300 - 1,800 °F (700 - 980 °C) | [5] |

| Pressure | 15 - 30 atm | [6] |

| Catalyst | Nickel-based | [6] |

| Steam-to-Carbon Ratio | 3:1 |[5] |

Catalytic Synthesis of this compound

The conditioned syngas is compressed and fed into a this compound synthesis loop. Modern plants predominantly use low-pressure synthesis processes, which offer significant economic and operational advantages over older high-pressure methods.[9]

Experimental Protocol: Low-Pressure this compound Synthesis (ICI Process)

The Imperial Chemical Industries (ICI) low-pressure process, developed in the 1960s, is a cornerstone of the industry.[9] It relies on a highly selective copper-based catalyst.

Methodology:

-

Compression & Heating: The syngas is compressed to the required pressure and heated to the reaction temperature.

-

Catalytic Conversion: The gas is passed through a fixed-bed reactor containing a Cu/ZnO/Al₂O₃ catalyst.[9] Both CO and CO₂ are hydrogenated to form this compound in highly exothermic reactions:

-

Heat Management: The significant heat generated by these reactions is removed to maintain optimal catalyst temperature and maximize conversion. This is often achieved using boiling water reactors (BWRs) or a quench system where cool gas is injected between catalyst beds.[11]

-

Separation and Recycling: The reactor outlet stream, containing crude this compound, water, and unreacted syngas, is cooled. The condensed liquid (crude this compound) is separated, while the unreacted gases are recycled back to the reactor inlet to enhance overall conversion.[6][7]

Table 2: Typical Operating Conditions for Low-Pressure this compound Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Temperature | 200 - 300 °C | [9] |

| Pressure | 35 - 54 bar (expandable up to 100 bar) | [9] |

| Catalyst | Copper, Zinc Oxide, Alumina (Cu/ZnO/Al₂O₃) | [6][9] |

| Catalyst Promoters | Magnesia (MgO), Zirconia (ZrO₂) |[12][13] |

// Node Definitions Feed [label="Natural Gas\nFeedstock", fillcolor="#F1F3F4", fontcolor="#202124"]; Syngas [label="Syngas Production\n(Steam Reforming)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="this compound Synthesis\nLoop", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Distillation)", fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="High-Purity\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=cylinder, margin="0.3,0.2"];

// Edges Feed -> Syngas [label=" CH₄ + H₂O "]; Syngas -> Synthesis [label=" H₂ / CO / CO₂ "]; Synthesis -> Purification [label=" Crude this compound\n(~82% CH₃OH, ~18% H₂O) "]; Purification -> FinalProduct [label=" ≥99.85% CH₃OH "]; } caption { label = "Figure 1: Overall Industrial this compound Synthesis Workflow"; }

Figure 1: Overall Industrial this compound Synthesis Workflow

// Nodes SyngasFeed [label="Fresh Syngas Feed", fillcolor="#F1F3F4", fontcolor="#202124"]; Compressor [label="Compressor", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Heater [label="Heater", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Reactor [label="this compound Reactor\n(Cu/ZnO/Al₂O₃ Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF", height=1.5]; Cooler [label="Cooler", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Separator [label="Gas-Liquid\nSeparator", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crudethis compound [label="Crude this compound\nto Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Recycle [label="Recycle Compressor", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124"]; Purge [label="Purge Gas", shape=plaintext];

// Connections SyngasFeed -> Compressor; Compressor -> Heater; Heater -> Reactor; Reactor -> Cooler; Cooler -> Separator; Separator -> Crudethis compound [dir=back, arrowhead=normal, style=dashed, label="Liquid"]; Separator -> Recycle [label="Unreacted Gas"]; Recycle -> Compressor [headlabel="Recycle Stream"]; Recycle -> Purge [style=dotted, arrowhead=none]; } caption { label = "Figure 2: Detailed this compound Synthesis Loop"; }

Figure 2: Detailed this compound Synthesis Loop

Purification to High-Purity Grades

The output from the synthesis loop is crude this compound, which typically contains about 18% water by weight, along with dissolved gases and other impurities like higher alcohols and alkanes.[5][14] Achieving the high purity required for pharmaceutical and analytical applications necessitates a multi-stage distillation process.

Experimental Protocol: Two-Stage Distillation

Methodology:

-

Topping Column (First Stage): The crude this compound is fed into a "topping" or "light ends" column. This column is heated to a temperature just below the boiling point of this compound (approx. 64.7°C).[1] Volatile impurities with lower boiling points, such as dissolved gases (methane, CO) and dimethyl ether, are vaporized and removed from the top of the column.[5]

-

Refining Column (Second Stage): The this compound mixture from the bottom of the topping column is then fed into a larger "refining" column. This column separates the this compound from water and other less volatile impurities (fusel oils, higher alcohols). Since this compound boils at a lower temperature than water, this compound vapor rises through a series of trays or packing, becoming progressively purer.[5] The high-purity this compound product is drawn off as a vapor from the top of the column, condensed, and sent to storage. Water and higher-boiling impurities are removed from the bottom. This process can achieve purities of 99.85% or greater.[5]

// Nodes CrudeFeed [label="Crude this compound\nfrom Synthesis Loop", fillcolor="#F1F3F4", fontcolor="#202124"]; ToppingCol [label="Topping Column", fillcolor="#4285F4", fontcolor="#FFFFFF", height=2]; RefiningCol [label="Refining Column", fillcolor="#34A853", fontcolor="#FFFFFF", height=3]; LightEnds [label="Light Ends\n(e.g., Dimethyl Ether)", shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purethis compound [label="High-Purity this compound\n(≥99.85%)", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124", margin="0.3,0.2"]; Wastewater [label="Wastewater &\nFusel Oils", shape=oval, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections CrudeFeed -> ToppingCol; ToppingCol -> LightEnds [label="Vapor Out"]; ToppingCol -> RefiningCol [label="Bottoms Feed"]; RefiningCol -> Purethis compound [label="Vapor Out -> Condenser"]; RefiningCol -> Wastewater [label="Bottoms Out"]; } caption { label = "Figure 3: High-Purity this compound Distillation Process"; }

Figure 3: High-Purity this compound Distillation Process

Quality Specifications for High-Purity this compound

The final product's suitability for specific applications is determined by its adherence to strict quality standards. For pharmaceutical use, this compound must comply with pharmacopeial monographs, which set limits on impurities.[3] For analytical science, grades like HPLC this compound have specifications designed to ensure performance in sensitive equipment.[15]

Table 3: Comparison of this compound Purity Grades

| Specification | U.S. Grade AA | HPLC Grade | Pharmacopeia (USP/BP) Grade |

|---|---|---|---|

| Purity (Assay) | ≥99.85% by weight | ≥99.5% - ≥99.9% | Meets specific monograph tests |

| Water Content | ≤0.1% by weight | Varies, often ≤0.05% | Controlled by monograph |

| Residue after Evaporation | ≤10 ppm | ≤2 ppm | Not more than 0.001% |

| Appearance | Clear and colorless | Clear, colorless liquid | Clear and colorless |

| Specific Use Case | Industrial feedstock, fuel | High-Performance Liquid Chromatography | API synthesis, lab analysis, extractions |

| References |[5] |[15] |[1][2][3] |

Conclusion

The industrial synthesis of high-purity this compound is a highly optimized and controlled process. It begins with the efficient conversion of natural gas into syngas, followed by catalytic synthesis under low-pressure conditions using advanced copper-zinc catalysts. The crucial final step, a precision two-stage distillation, removes water and trace impurities to yield a product that meets the exacting standards required by the pharmaceutical, research, and analytical industries. Understanding this production pathway is essential for professionals who rely on the quality and consistency of this vital solvent.

References

- 1. This compound (Certified by Pharmacopeia USP/NF, BP, EP and IP) Purosolv [purosolv.com]

- 2. This compound : USP/BP/Ph.Eur - Versatile Solvent for Pharmaceutical and Industrial Applications - Insights & Innovations | Chemical Industry Blog by s d fine chem limited [sdfine.com]

- 3. Pharma-Grade vs. Industrial this compound: Key Quality Differences [purosolv.com]

- 4. Alternative Fuels Data Center: this compound [afdc.energy.gov]

- 5. The 3 Phases of Large-Scale this compound Production | Phoenix Equipment [phxequip.com]

- 6. kkft.bme.hu [kkft.bme.hu]

- 7. ecp.ep.liu.se [ecp.ep.liu.se]

- 8. 10.3. Syngas Conversion to this compound | netl.doe.gov [netl.doe.gov]

- 9. Advances in this compound Production and Utilization, with Particular Emphasis toward Hydrogen Generation via Membrane Reactor Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. topsoe.com [topsoe.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scribd.com [scribd.com]

- 14. atlanticthis compound.com [atlanticthis compound.com]

- 15. labproinc.com [labproinc.com]

Methanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the properties and applications of methanol (B129727) as a polar protic solvent in scientific research and pharmaceutical development.

This compound (CH₃OH) stands as a cornerstone solvent in modern chemical and pharmaceutical sciences. Its unique combination of polarity, protic nature, and favorable physical properties makes it an indispensable tool in a vast array of applications, from routine laboratory procedures to the complex synthesis of active pharmaceutical ingredients (APIs). This technical guide provides a detailed exploration of this compound's solvent characteristics, supported by quantitative data, experimental protocols, and visual representations of its molecular interactions and workflow integrations.

The Dual Nature of this compound: Polarity and Protic Character

This compound's efficacy as a solvent is fundamentally rooted in its molecular structure. The presence of a hydroxyl (-OH) group attached to a methyl group imparts a significant dipole moment, rendering the molecule polar. The oxygen atom, being more electronegative, draws electron density away from both the carbon and hydrogen atoms, creating a partial negative charge (δ-) on the oxygen and partial positive charges (δ+) on the hydrogen and carbon. This inherent polarity allows this compound to effectively dissolve a wide range of polar organic molecules and some inorganic salts.

Beyond its polarity, this compound is classified as a protic solvent . This is a direct consequence of the hydroxyl hydrogen, which can participate in hydrogen bonding.[1] this compound can act as both a hydrogen bond donor (via the -OH hydrogen) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). This capacity for hydrogen bonding is crucial for solvating anions and cations, as well as for dissolving compounds that possess hydrogen bond donor or acceptor sites.

Caption: Intermolecular hydrogen bonding between two this compound molecules.

Quantitative Data: Physicochemical Properties of this compound

The utility of a solvent in any given application is dictated by its physical and chemical properties. The following table summarizes the key quantitative data for this compound, providing a clear reference for researchers and drug development professionals.

| Property | Value |

| Molecular Formula | CH₃OH |

| Molecular Weight | 32.04 g/mol [2][3] |

| Boiling Point | 64.7 °C[4][5] |

| Freezing Point | -97.6 °C[6] |

| Density | 0.792 g/mL at 20 °C |

| Dielectric Constant | 32.7 at 25 °C[4] |

| Dipole Moment | 1.70 Debye |

| Refractive Index | 1.3284 at 20 °C[4] |

| Viscosity | 0.59 mPa·s at 20 °C |

| Solubility in Water | Miscible in all proportions[2] |

Applications in Research and Drug Development

This compound's solvent properties are leveraged in a multitude of applications within the research and pharmaceutical landscape. Its ability to dissolve a broad spectrum of compounds makes it a solvent of choice for:

-

Chromatography: As a mobile phase component in High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase chromatography, for the separation and purification of various compounds.[7][8]

-

Spectroscopy: As a solvent for Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, providing a clear window for the analysis of dissolved analytes.[3]

-

Extraction: For the extraction of natural products from plant and animal tissues, a critical step in the discovery of new therapeutic agents.[5][9]

-

Chemical Synthesis: As a reaction medium for the synthesis of various organic compounds and pharmaceutical intermediates.[10][11]

-

Recrystallization: As a solvent for the purification of solid compounds through recrystallization.[12][13]

Detailed Experimental Protocols

To illustrate the practical application of this compound, this section provides detailed methodologies for key experiments where this compound serves as a critical solvent.

Experimental Protocol: Recrystallization of an Organic Compound using this compound

Objective: To purify an impure solid organic compound by recrystallization from this compound.

Methodology:

-

Solvent Selection: Confirm that the compound is sparingly soluble in cold this compound but highly soluble in hot this compound.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of this compound and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of hot this compound until the solid just dissolves.

-

Decoloration (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

-